molecular formula C11H11NO4 B1611615 [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid CAS No. 58898-54-7

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

Cat. No.: B1611615
CAS No.: 58898-54-7
M. Wt: 221.21 g/mol
InChI Key: VYZHZRBXFADZJA-UHFFFAOYSA-N
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Description

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a chemical compound with the molecular formula C11H11NO4. It is known for its role as an impurity in Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid can be achieved through several methods. One common approach involves the reaction of methyl arenes with active methylene compounds in the presence of urea-hydrogen peroxide (UHP) and lactic acid as a catalyst . This reaction is typically carried out at 80°C and yields the desired product in good to excellent yields.

Industrial Production Methods

This includes using eco-friendly catalysts and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid involves its interaction with molecular targets such as phosphodiesterase III A (PDE3A). By inhibiting PDE3A, the compound can modulate intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects, including vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is unique due to its specific structural features and its role as an impurity in Cilostazol.

Biological Activity

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a compound characterized by its unique tetrahydroquinoline structure, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁NO₄
  • Molecular Weight : 221.21 g/mol
  • Structure : The compound features a tetrahydroquinoline core with an acetic acid moiety that may influence its pharmacokinetic properties and biological interactions .

The tetrahydroquinoline structure is significant in biological systems due to its ability to interact with various receptors and enzymes. It is hypothesized that the compound can modulate biological processes through:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in neurological pathways .
  • Enzyme Modulation : Studies suggest that it could inhibit or activate specific enzymes related to metabolic pathways .

Biological Activities

Preliminary research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : It has been investigated for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter levels.
  • Antioxidant Properties : The compound's structure suggests it may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Activity : There are indications that it may play a role in reducing inflammation by modulating cytokine release and other inflammatory mediators.

Case Study 1: Neuroprotective Potential

A study explored the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent .

Case Study 2: Enzyme Interaction Studies

Research investigating the compound's interaction with kynurenine aminotransferase revealed that it could act as an inhibitor at millimolar concentrations. This inhibition was associated with altered levels of kynurenine metabolites in vivo, highlighting its role in metabolic pathways linked to neurological health .

Applications in Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a scaffold for new drug development:

  • Targeting Neurological Disorders : Its ability to interact with specific brain receptors makes it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Analytical Chemistry : The compound serves as a standard in analytical methods for quantifying related substances in biological samples .

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and structurally related compounds:

Compound NameSimilarityUnique Features
2-OxoquinolineContains a quinoline structureLacks the tetrahydro substitution
6-HydroxyquinolineHydroxy group instead of oxyacetic acidDifferent functional groups
Tetrahydroquinoline derivativesSimilar bicyclic structureDifferent substituents at various positions
7-Methyl-1H-pyrrolo[3,4-b]quinolinRelated bicyclic structureContains a methyl group and different nitrogen position

The unique combination of the tetrahydro structure and the oxyacetic acid functionality enhances its potential applicability in medicinal chemistry .

Properties

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h2-3,5H,1,4,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHZRBXFADZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510652
Record name [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58898-54-7
Record name [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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